2,3,5-Trifluorophenylacetic acid

Description

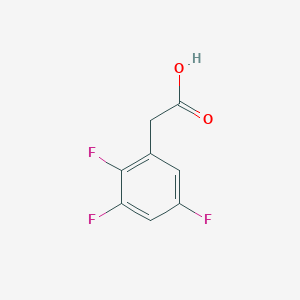

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVKNKDKNBABCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380721 | |

| Record name | 2,3,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-28-0 | |

| Record name | 2,3,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132992-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluorophenylacetic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,5-Trifluorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes its key characteristics, outlines relevant experimental protocols, and discusses its role in synthetic chemistry.

Core Chemical Properties

This compound is a fluorinated derivative of phenylacetic acid. The strategic placement of three fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and potential applications in medicinal chemistry.

Physicochemical Data

Quantitative data for this compound is primarily based on computed values due to a lack of extensive experimental studies. The following table summarizes these properties. For comparative purposes, experimentally determined data for the isomeric 2,4,5-Trifluorophenylacetic acid is also provided where available, as it is a more widely studied compound.

| Property | This compound Value | 2,4,5-Trifluorophenylacetic Acid Value | Data Type (2,3,5-isomer) |

| Molecular Formula | C₈H₅F₃O₂[1] | C₈H₅F₃O₂[2] | - |

| Molecular Weight | 190.12 g/mol [1] | 190.12 g/mol [2] | Computed |

| CAS Number | 132992-28-0[1] | 209995-38-0[2] | - |

| Appearance | - | White to off-white solid[3] | - |

| Melting Point | Not available | 121-125 °C[4] | - |

| Boiling Point | Not available | 255.0 ± 35.0 °C[5] | Predicted |

| Density | Not available | 1.468 ± 0.06 g/cm³[5] | Predicted |

| pKa | Not available | 3.78 ± 0.10[5] | Predicted |

| Solubility | Not available | Poorly soluble in water; Soluble in methanol, ethanol, acetone; Slightly soluble in chloroform, DMSO.[3][5] | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two methylene protons of the acetic acid side chain. The coupling patterns of the aromatic protons would be complex due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals, with the chemical shifts of the fluorinated carbons being significantly affected by the fluorine atoms.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching peak (around 1700 cm⁻¹), and C-F stretching vibrations in the fingerprint region (around 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be extrapolated from the synthesis of its isomers, such as 2,4,5-Trifluorophenylacetic acid.

Representative Synthesis of a Trifluorophenylacetic Acid Isomer

The synthesis of the related isomer, 2,4,5-Trifluorophenylacetic acid, often serves as a model. A common route involves the conversion of 1,2,4-trifluorobenzene to 2,4,5-trifluorobenzyl chloride, followed by cyanation and subsequent hydrolysis.[6]

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid

-

Chloromethylation: 1,2,4-Trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent (e.g., chlorosulfonic acid) to yield 2,4,5-trifluorobenzyl chloride.[6]

-

Cyanation: The resulting 2,4,5-trifluorobenzyl chloride undergoes a cyanation reaction, typically using sodium cyanide in a suitable solvent, to produce 2,4,5-trifluorobenzyl cyanide.[6]

-

Hydrolysis: The benzyl cyanide is then hydrolyzed under acidic or alkaline conditions to yield the final product, 2,4,5-Trifluorophenylacetic acid.[6]

Applications in Drug Development

Trifluorophenylacetic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific applications for the 2,3,5-isomer are not well-documented, the closely related 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes.[2][7][8]

Role in Sitagliptin Synthesis and Signaling Pathway

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. The synthesis of Sitagliptin from 2,4,5-Trifluorophenylacetic acid involves a multi-step process that ultimately leads to the formation of the active pharmaceutical ingredient.[2]

The therapeutic effect of Sitagliptin is achieved by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.

Safety and Handling

Based on data for trifluorophenylacetic acid isomers, this compound is expected to be an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection.[4] Avoid inhalation, ingestion, and contact with skin and eyes.[4]

Conclusion

This compound is a fluorinated organic compound with potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this isomer is limited, its properties can be inferred from closely related compounds. Its true potential in drug discovery and materials science remains an area for further exploration. The well-documented use of its isomer, 2,4,5-Trifluorophenylacetic acid, in the synthesis of the blockbuster drug Sitagliptin, highlights the importance of this class of compounds.

References

- 1. This compound | C8H5F3O2 | CID 2777946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]

- 6. CN100347142C - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

Core Technical Profile: 2,3,5-Trifluorophenylacetic Acid

An in-depth technical guide on 2,3,5-Trifluorophenylacetic acid (CAS 132992-28-0) for researchers, scientists, and drug development professionals.

CAS Number: 132992-28-0

Introduction

This compound is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, fluorinated compounds like this one are valuable building blocks and intermediates in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. This guide provides a detailed overview of its properties, synthesis, and potential applications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its application in synthesis, formulation, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | [1][2][3] |

| Molecular Weight | 190.12 g/mol | [1][2][3][4] |

| Appearance | Solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point (Predicted) | Not available | N/A |

| pKa (Predicted) | Not available | N/A |

| InChI Key | HHVKNKDKNBABCU-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1CC(=O)O)F)F)F | [3] |

Synthesis and Experimental Protocols

While multiple synthetic routes may exist, a common approach to synthesizing phenylacetic acids involves the functionalization of a corresponding benzene derivative. A plausible synthetic pathway for this compound is outlined below.

Illustrative Synthetic Pathway

This diagram illustrates a general, two-step conceptual pathway for the synthesis of this compound from a suitable precursor.

Caption: Conceptual synthesis of this compound.

Experimental Protocol: Amide Coupling

The carboxylic acid moiety of this compound is a versatile functional group for further chemical modification. A fundamental reaction is the formation of an amide bond, which is central to the synthesis of many biologically active molecules.

Objective: To couple this compound with a primary amine (R-NH₂) using a standard peptide coupling agent.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Workflow: The following diagram details the step-by-step laboratory workflow for the amide coupling reaction.

Caption: Workflow for a standard amide coupling experiment.

Applications in Drug Discovery and Development

While specific biological activities for this compound itself are not widely reported, its utility lies in its role as a structural motif and synthetic precursor. The trifluorophenyl group is of significant interest in medicinal chemistry for its ability to enhance drug properties.

Role as a Chemical Building Block

This compound serves as a valuable starting material for generating libraries of more complex molecules. In a typical drug discovery campaign, a core scaffold like this compound can be systematically modified to probe structure-activity relationships (SAR).

The logical workflow for utilizing such a building block in an early-stage drug discovery project is depicted below.

Caption: Role in a typical drug discovery funnel.

Note: The information provided in this guide is for research and development purposes only. Appropriate safety precautions should be taken when handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3,5-Trifluorophenylacetic Acid: Molecular Properties and Synthesis

This technical guide provides a detailed overview of this compound, a fluorinated aromatic compound of interest in chemical synthesis. This document covers its core molecular structure, physicochemical properties, and established synthesis protocols, offering valuable information for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of phenylacetic acid characterized by the substitution of three fluorine atoms on the phenyl ring. The precise placement of these fluorine atoms at the 2, 3, and 5 positions significantly influences the molecule's electronic properties, lipophilicity, and reactivity, making it a subject of interest as a building block in medicinal and materials chemistry.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-(2,3,5-trifluorophenyl)acetic acid | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2][3] |

| Molecular Weight | 190.12 g/mol | [1][3] |

| Monoisotopic Mass | 190.02416388 Da | [1] |

| CAS Number | 132992-28-0 | [1][3] |

| Canonical SMILES | C1=C(C=C(C(=C1CC(=O)O)F)F)F | [1] |

| InChI Key | HHVKNKDKNBABCU-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents | [4] |

Note: Some search results reference the isomer 2,4,5-Trifluorophenylacetic acid (CAS 209995-38-0), which has the same molecular formula and weight but different physical properties, such as melting point (121-125 °C).[5][6][7] This isomer is a well-documented key intermediate in the synthesis of the anti-diabetic medication Sitagliptin.[8][9]

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of this compound.

Synthesis Protocols and Methodologies

While this compound is commercially available, understanding its synthesis is crucial for research applications requiring custom isotopic labeling or derivative production. The synthesis of its isomer, 2,4,5-trifluorophenylacetic acid, is extensively documented due to its role as a precursor to Sitagliptin.[9] The general principles of these syntheses are applicable.

A common synthetic approach involves the chloromethylation of a trifluorobenzene precursor, followed by cyanation and subsequent hydrolysis.

Experimental Workflow: Generalized Synthesis

The following diagram outlines a representative workflow for the synthesis of trifluorophenylacetic acids, based on established chemical processes.[10]

Caption: Generalized workflow for trifluorophenylacetic acid synthesis.

Detailed Methodology:

-

Chloromethylation: The synthesis typically begins with the reaction of a trifluorobenzene isomer (e.g., 1,2,4-trifluorobenzene) with paraformaldehyde and a chlorinating agent.[10] This electrophilic substitution reaction introduces a chloromethyl group onto the aromatic ring to yield a trifluorobenzyl chloride intermediate.

-

Cyanation: The resulting benzyl chloride is then converted to the corresponding benzyl cyanide. This nucleophilic substitution is often carried out using sodium or potassium cyanide in a suitable solvent, sometimes with the aid of a phase transfer catalyst to improve reaction efficiency.[10]

-

Hydrolysis: The nitrile group of the trifluorobenzyl cyanide is subsequently hydrolyzed to a carboxylic acid. This can be achieved under either acidic (e.g., with hydrochloric or sulfuric acid) or basic (e.g., with sodium hydroxide) conditions, followed by acidification.[10] The reaction is typically heated to reflux to ensure complete conversion.

-

Purification: The final crude product is purified, commonly through recrystallization from an appropriate solvent system, to yield the high-purity trifluorophenylacetic acid required for pharmaceutical and research applications.[10]

Alternative routes, such as those starting from 1-bromo-2,4,5-trifluorobenzene and involving diethyl malonate in the presence of a copper(I) salt catalyst, have also been developed.[11]

Applications in Research and Development

Fluorinated compounds like this compound are valuable in drug discovery and agrochemical development. The inclusion of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

While specific biological activities for the 2,3,5-isomer are not widely reported, its structural similarity to the 2,4,5-isomer suggests its potential as:

-

A synthesis intermediate for creating complex, fluorinated molecules.[4]

-

A building block for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) , where fluorine substitution is known to enhance potency.[4]

-

A scaffold for potential anticancer and antibacterial agents .[4]

Researchers can utilize this compound as a starting material to explore new chemical space and develop novel compounds with tailored biological activities.

References

- 1. This compound | C8H5F3O2 | CID 2777946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5F3O2) [pubchemlite.lcsb.uni.lu]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 5. 2,4,5-三氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsrc [chemsrc.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. ossila.com [ossila.com]

- 9. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 10. CN100347142C - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]

- 11. US20040068141A1 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of multiple fluorine atoms, can profoundly influence its physicochemical properties, including solubility, which is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the current landscape of available data, experimental methodologies for its determination, and the underlying principles governing its solubility behavior.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature, this guide furnishes researchers with the necessary tools and understanding to approach solubility assessment for this and similar compounds.

Understanding Solubility: Key Influencing Factors

The solubility of a solid compound, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key factors influencing the dissolution process.

Caption: Key factors influencing the solubility of a solid solute in a liquid solvent.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the known properties of similar fluorinated aromatic acids, a qualitative solubility profile for this compound can be inferred. The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. The trifluorophenyl ring, while containing polar C-F bonds, also contributes to the molecule's nonpolar surface area.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Acetone, DMSO | Soluble | Can engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | The nonpolar nature of the solvent is less effective at solvating the polar carboxylic acid group. |

| Halogenated | Chloroform | Slightly Soluble | Offers a balance of polarity that may allow for some dissolution. |

Note: This table presents a predicted solubility profile. Experimental verification is essential.

Experimental Protocol for Solubility Determination: The Gravimetric Method

For a precise quantitative determination of the solubility of this compound, the gravimetric method is a reliable and widely used technique. This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Experimental Workflow

The following diagram outlines the key steps in the gravimetric determination of solubility.

Caption: A stepwise workflow for the gravimetric determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended solid particles.

-

Mass of Dissolved Solute Determination:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the exact mass of the transferred solution.

-

Carefully evaporate the solvent in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

The difference between the final and initial mass of the container gives the mass of the dissolved this compound.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dissolved solute in g / Volume of aliquot in L)

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = (Mass of dissolved solute in g / Mass of solvent in the aliquot in g) x 100

Data Presentation

While specific experimental data for this compound is not available, the following table structure is recommended for presenting quantitative solubility data once it has been determined.

Table 2: Exemplar Structure for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| [Solvent A] | [Temp. 1] | [Value] | [Value] | Gravimetric |

| [Solvent A] | [Temp. 2] | [Value] | [Value] | Gravimetric |

| [Solvent B] | [Temp. 1] | [Value] | [Value] | Gravimetric |

| [Solvent B] | [Temp. 2] | [Value] | [Value] | Gravimetric |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and drug development. Although quantitative data is currently scarce in the public domain, this guide provides a robust framework for its experimental determination using the gravimetric method. By understanding the underlying principles of solubility and employing systematic experimental approaches, researchers can effectively characterize the solubility profile of this important compound, thereby facilitating its advancement in various scientific endeavors. The provided templates for data presentation and workflow visualization are intended to support rigorous and reproducible research practices.

Spectroscopic Profile of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics. Due to the limited availability of published experimental spectra, this guide combines predicted data with typical values for analogous compounds to offer a robust reference for researchers.

Mass Spectrometry (MS)

Mass spectrometry of this compound (molar mass: 190.12 g/mol ) would typically be performed using a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly identify the molecular ion. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 191.0315 |

| [M+Na]⁺ | 213.0134 |

| [M-H]⁻ | 189.0169 |

Data is predicted and may vary from experimental results.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard solution of known compounds to ensure high mass accuracy.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The ESI source is operated in either positive or negative ion mode to generate the desired adduct ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Mass Analysis: The ions are guided into the mass analyzer, and the mass-to-charge ratio (m/z) is measured with high resolution.

-

Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the molecular ion and its adducts. The measured accurate mass is then compared to the theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups: the carboxylic acid (O-H and C=O stretching) and the trifluorinated benzene ring (C-F and C=C stretching).

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Fluoroaromatic | C-F stretch | 1300 - 1100 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation: As this compound is a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is acquired.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound, providing information on the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the methylene (-CH₂-) and the carboxylic acid (-COOH) protons, as well as the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10 - 13 | Singlet (broad) |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -CH₂- | ~3.7 | Singlet or Doublet |

Predicted values are based on typical ranges for similar compounds and may vary with solvent and instrument frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the six carbons of the aromatic ring. The carbons bonded to fluorine will exhibit C-F coupling.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| C-F | 140 - 165 (with C-F coupling) |

| C-H (aromatic) | 110 - 130 |

| C-C (aromatic) | 120 - 140 |

| -CH₂- | 30 - 45 |

Predicted values are based on typical ranges for similar compounds and may vary with solvent and instrument frequency.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds and will show three distinct signals for the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) provide valuable structural information.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) |

| F-2, F-3, F-5 | -110 to -160 |

Chemical shifts are relative to a standard such as CFCl₃. The exact values and multiplicities will depend on the coupling between the fluorine atoms and with the aromatic protons.

Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is typically added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon, simplifying the spectrum.

-

¹⁹F NMR Acquisition: A one-dimensional ¹⁹F NMR spectrum is acquired.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the internal standard. Integration of the ¹H signals provides information on the relative number of protons.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is outlined below.

Caption: Workflow for the spectroscopic characterization of this compound.

potential biological activities of trifluorophenylacetic acid isomers

An In-depth Technical Guide to the Potential Biological Activities of Trifluorophenylacetic Acid Isomers

Introduction

Trifluorophenylacetic acid and its isomers represent a class of fluorinated aromatic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group onto the phenylacetic acid scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics.[1] These modifications can enhance the biological activity and pharmacokinetic profile of the parent compound.[2][3] This technical guide provides a comprehensive overview of the reported biological activities of trifluorophenylacetic acid isomers, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Isomers of Trifluorophenylacetic Acid and Their General Roles

The position of the trifluoromethyl group on the phenyl ring gives rise to three primary positional isomers: 2-(trifluoromethyl)phenylacetic acid, 3-(trifluoromethyl)phenylacetic acid, and 4-(trifluoromethyl)phenylacetic acid. These isomers serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[3][4][5][6] They are key building blocks in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and central nervous system agents.[2][3][5] In addition to their role in medicine, these compounds are also utilized in the synthesis of agrochemicals such as herbicides and fungicides, where the electron-withdrawing nature of the trifluoromethyl group can enhance their biological efficacy.[2][3][4]

Potential Biological Activities

Anti-inflammatory Activity

Derivatives of trifluorophenylacetic acid have been investigated for their potential as anti-inflammatory agents.[2][3][4][5][7] The trifluoromethyl group is a common feature in several known NSAIDs, where it contributes to the molecule's potency. For instance, derivatives of 4-(trifluoromethyl)phenylacetic acid are used in the development of anti-inflammatory drugs.[2][4] A study on optically active stereoisomers of 3-(p-trifluoromethyl-phenyl)-2-biphenylyl-3-hydroxypropionic acid described their synthesis and a preliminary assay to determine their anti-inflammatory activity.[8]

Enzyme Inhibition

The trifluoromethyl group can play a crucial role in the inhibition of various enzymes.[9][10] Fluorinated compounds can act as competitive or non-competitive inhibitors, and in some cases, as suicide substrates for enzymes.[9]

One study reported that a benzenesulfonyl derivative containing a 4-(trifluoromethyl)phenyl group exhibited strong inhibitory effects against α-glucosidase, with an IC50 value of 6.4 ± 0.012 µM, which is comparable to the drug acarbose.[11] Trifluoromethyl ketones are also known to be effective inhibitors of serine proteases.[9]

Anticancer Activity

The anticancer potential of fluorinated compounds is an active area of research.[12] Derivatives of 3-arylflavone-8-acetic acid bearing electron-withdrawing substituents have demonstrated direct cytotoxic activities against human colon and lung adenocarcinoma cell lines.[13] Some of these compounds were also found to induce the production of tumor necrosis factor α (TNF-α) in human peripheral blood mononuclear cells, suggesting an indirect mechanism of anticancer activity.[13]

Agrochemical Applications

Trifluoromethylphenylacetic acid isomers serve as intermediates in the formulation of agrochemicals, including herbicides and fungicides.[2][3][4][5] The trifluoromethyl group can enhance the stability and activity of these compounds.[3] Furthermore, trifluoromethyl-containing derivatives of auxins, a class of plant growth regulators, have been synthesized and evaluated for their auxin activities.[14]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of derivatives of trifluorophenylacetic acid isomers.

| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |

| 4-(trifluoromethyl)phenylsulfonyl derivative (2d) | α-glucosidase | IC50 | 6.4 ± 0.012 µM | [11] |

| Trifluoromethyl thioxanthone analogue (1) | HeLa cells (Anticancer) | IC50 | 87.8 nM | [15] |

| Trifluoromethyl thioxanthone analogue (2) | α-amylase | IC50 | 60.2 ± 0.8 µM | [15] |

| Trifluoromethyl thioxanthone analogue (4) | Pancreatic lipase | IC50 | 100.6 ± 7.3 µM | [15] |

| Trifluoromethyl thioxanthone analogue (4) | COX-2 | IC50 | 6.5 ± 0.77 µM | [15] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols relevant to the biological evaluation of trifluorophenylacetic acid derivatives.

Synthesis of 2,4,5-Trifluorophenylacetic Acid

2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of the anti-diabetic medication sitagliptin.[16][17] One synthetic route involves a four-step reaction starting from 1,2,4-trifluorobenzene and sodium cyanide.[16][18] Another process describes the preparation from corresponding mandelic acids.[17]

Example Synthesis Step: A mixture of 1,2,4-trifluorobenzene and dichloromethane is added to a mixture of sodium cyanide, sodium hydroxide, sodium stearate, and deionized water in the presence of a catalyst and nitrobenzene under controlled temperature and pressure.[18] The resulting mixture is then filtered, and the organic phase is washed and dried.[18] The crude product is then hydrolyzed using hydrochloric acid in the presence of a phase transfer catalyst to yield 2,4,5-trifluorophenylacetic acid.[18]

In Vitro Enzyme Inhibition Assay (α-Glucosidase)

The inhibitory activity against α-glucosidase can be determined using a spectrophotometric method.

General Protocol:

-

A solution of the test compound (e.g., a derivative of trifluorophenylacetic acid) at various concentrations is prepared in a suitable buffer (e.g., phosphate buffer).

-

The enzyme (α-glucosidase) is pre-incubated with the test compound for a specific period at a controlled temperature.

-

The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The absorbance is measured at a specific wavelength (e.g., 405 nm) over time to determine the rate of p-nitrophenol release.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Anticancer Activity Assay

The antiproliferative activity of compounds can be evaluated against cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

-

Cancer cells (e.g., HT-29 or A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of trifluorophenylacetic acid isomers and their derivatives can be attributed to their interaction with specific molecular targets and signaling pathways. The presence of the trifluoromethyl group can influence these interactions through steric and electronic effects.[1][19]

Enzyme Inhibition Mechanism

In competitive inhibition, the fluorinated inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by altering the electronic properties of the molecule.[10]

Caption: A simplified diagram of competitive enzyme inhibition.

Structure-Activity Relationship (SAR)

The position of the trifluoromethyl group on the phenyl ring can significantly impact biological activity, a concept known as structure-activity relationship (SAR).[20][21] For example, different isomers may exhibit varying potencies due to how they fit into the binding pocket of a receptor or enzyme.[19][22][23] The ortho, meta, and para isomers will have different spatial arrangements and electronic distributions, leading to distinct biological effects.

Caption: Conceptual diagram of Structure-Activity Relationship (SAR).

General Workflow for Biological Activity Screening

The evaluation of new chemical entities, such as derivatives of trifluorophenylacetic acid, typically follows a structured workflow from synthesis to in vivo testing.

Caption: A general workflow for drug discovery and development.

Conclusion

Trifluorophenylacetic acid isomers are valuable scaffolds in the design and synthesis of biologically active compounds. The strategic incorporation of the trifluoromethyl group imparts desirable physicochemical properties that can lead to enhanced therapeutic or agrochemical effects. The available literature points towards their potential as anti-inflammatory agents, enzyme inhibitors, and anticancer compounds. However, much of the specific quantitative data and detailed mechanistic studies are on derivatives rather than the parent isomers themselves. Future research should focus on a more systematic evaluation of the individual isomers to fully elucidate their biological potential and to provide a clearer understanding of their structure-activity relationships. This will undoubtedly pave the way for the development of novel and more effective therapeutic and agrochemical agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethyl)phenylacetic acid [myskinrecipes.com]

- 3. 3-(Trifluoromethyl)phenylacetic acid [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(Trifluoromethyl)phenylacetic Acid [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activities of 3-arylflavone-8-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 16. ossila.com [ossila.com]

- 17. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 18. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 19. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. benchchem.com [benchchem.com]

- 22. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid: Synthesis, Properties, and Applications

An Important Note on Isomers: Initial research for "2,3,5-Trifluorophenylacetic acid" yielded limited specific information. However, the closely related isomer, 2,4,5-Trifluorophenylacetic acid , is a compound of significant industrial and academic interest. This guide will focus on the discovery, history, and technical details of 2,4,5-Trifluorophenylacetic acid, which is likely the intended subject of interest for researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trifluorophenylacetic acid (2,4,5-TFPAA) is a fluorinated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of various pharmacologically active compounds.[1] Its unique trifluorinated phenyl ring structure imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity.[2] This white to light brown solid is particularly renowned for its role as a key building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[3] Beyond its application in diabetes therapy, 2,4,5-TFPAA is also utilized in the development of EGFR/ErbB-2-kinase inhibitors for cancer treatment and novel imidazopyrazinone derivatives.[3] Its versatility extends to materials science, where it is used as an additive to enhance the efficiency and stability of perovskite solar cells.[4]

Discovery and History

The history of 2,4,5-Trifluorophenylacetic acid is intrinsically linked to the development of the anti-diabetic drug Sitagliptin (marketed as Januvia). The discovery and development of Sitagliptin by Merck in the early 2000s created a significant demand for this specific fluorinated intermediate.[3][5] The trifluorophenyl moiety of Sitagliptin is crucial for its high potency and selectivity as a DPP-4 inhibitor. Consequently, the development of efficient and scalable synthetic routes to 2,4,5-Trifluorophenylacetic acid became a critical focus for pharmaceutical chemists. Over the years, numerous synthetic methods have been patented and published, reflecting its importance in the pharmaceutical industry. These methods have evolved to improve yield, reduce costs, and minimize environmental impact, moving from early routes that required harsh conditions and expensive reagents to more streamlined and efficient processes.[6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2,4,5-Trifluorophenylacetic acid is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of 2,4,5-Trifluorophenylacetic Acid

| Property | Value | Reference(s) |

| CAS Number | 209995-38-0 | [7] |

| Molecular Formula | C₈H₅F₃O₂ | [4][7] |

| Molecular Weight | 190.12 g/mol | [4][7] |

| Appearance | White to light brown solid/powder | [7] |

| Melting Point | 121-125 °C | [6][7] |

| Boiling Point (Predicted) | 255.0 ± 35.0 °C | [5] |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.78 ± 0.10 | [5] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [5] |

Table 2: Spectroscopic Data of 2,4,5-Trifluorophenylacetic Acid

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A patent for a related compound shows aromatic protons in the range of δ = 6.88-7.31 ppm. The methylene protons of the acetic acid group would be expected to appear as a singlet. | [8] |

| ¹³C NMR | No direct data for 2,4,5-Trifluorophenylacetic acid was found in the search results. However, the spectrum for the related 2,4,5-Trifluorobenzoic acid is available. | [3] |

| Mass Spectrometry | Exact Mass: 190.024170 | [9] |

| IR Spectroscopy | The spectrum would be expected to show characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and C-F stretches. | [10] |

Experimental Protocols for Synthesis

Several synthetic routes for 2,4,5-Trifluorophenylacetic acid have been developed. Below are detailed protocols for some of the key methods.

1. Synthesis from 2,4,5-Trifluorophenyl Acetic Acid and Meldrum's Acid

This method is a key step in the synthesis of Sitagliptin.

-

Step 1: Activation of 2,4,5-Trifluorophenylacetic acid.

-

Dissolve 2,4,5-Trifluorophenylacetic acid (10.0 g, 52.60 mmol) in dry THF (80 mL).

-

Add N,N'-carbonyl di-imidazole (CDI) (10.0 g, 57.86 mmol) to activate the carboxylic acid.

-

-

Step 2: Reaction with Meldrum's Acid.

-

Add Meldrum's acid (8.4 g, 57.86 mmol) to the reaction mixture at 50 °C.

-

Maintain the temperature and stir for 5 hours, monitoring the reaction by TLC. The mixture will change color from light yellow to orange.

-

-

Step 3: Work-up and Isolation.

-

Cool the reaction mixture to room temperature.

-

Add a 1:1 solution of isopropyl acetate/water and stir for 30 minutes.

-

Adjust the pH of the mixture to 2-3 with concentrated hydrochloric acid to yield 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione.[5] The reported yield for this step is 87%.[5]

-

2. Synthesis via Halogenation and Hydrolysis

This process involves a two-step synthesis from a substituted trifluorobenzene derivative.

-

Step 1: Halogenation.

-

The starting material, a compound of formula (VII) as described in the patent, undergoes halogenation.

-

-

Step 2: Hydrolysis.

-

The halogenated intermediate is then hydrolyzed to yield 2,4,5-Trifluorophenylacetic acid.

-

Work-up: Add 50 ml of MTBE and 100 ml of water to the reaction mixture. Separate the phases and re-extract the aqueous phase with 2x50 ml of MTBE. The combined organic phases are counter-extracted with 3x50 ml of aqueous NaHCO₃. The combined aqueous phases are then acidified with hydrochloric acid and extracted with 3x50 ml of MTBE. The organic phases are concentrated to obtain the final product.[8] A molar yield of 25% is reported for this specific example.[8]

-

Visualized Synthesis Pathways

The following diagrams illustrate the workflows for the synthesis of 2,4,5-Trifluorophenylacetic acid.

Caption: Synthesis of a key intermediate from 2,4,5-TFPAA for Sitagliptin production.

Caption: Two-step synthesis of 2,4,5-TFPAA via halogenation and hydrolysis.

Applications in Drug Development and Beyond

The primary application of 2,4,5-Trifluorophenylacetic acid is as a crucial intermediate in the pharmaceutical industry.

-

Anti-diabetic Drugs: Its most notable use is in the synthesis of Sitagliptin, a DPP-4 inhibitor for treating type 2 diabetes.[3][5] The trifluorophenyl group is essential for the drug's efficacy.

-

Oncology: It serves as a building block for EGFR/ErbB-2-kinase inhibitors, which are targeted therapies for various cancers.[3]

-

Inflammatory Diseases: The unique fluorinated structure enhances the bioactivity of molecules, making it a valuable intermediate in the development of novel anti-inflammatory and analgesic agents.[9]

-

Materials Science: In the field of renewable energy, 2,4,5-Trifluorophenylacetic acid is used as a bifunctional additive in perovskite solar cells.[4] The carboxylic acid group passivates defects, while the trifluorobenzene moiety improves stability, leading to enhanced power conversion efficiency.[4]

Conclusion

2,4,5-Trifluorophenylacetic acid is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its importance is underscored by its role in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin. The ongoing research into new synthetic methodologies and applications ensures that 2,4,5-TFPAA will remain a compound of high interest to the scientific and industrial communities. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in the field.

References

- 1. ossila.com [ossila.com]

- 2. 209995-38-0 | 2,4,5-Trifluorophenylacetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 6. 2,4,5-三氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 9. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsrc [chemsrc.com]

- 10. Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2,3,5-Trifluorophenylacetic Acid: A Computational Chemistry Perspective

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of a hypothetical theoretical study on 2,3,5-Trifluorophenylacetic acid. Due to a lack of specific published theoretical research on this particular isomer, this document outlines a robust computational methodology based on established practices for similar halogenated phenylacetic acid derivatives. It presents expected quantitative data, detailed protocols, and visualizations to serve as a framework for future computational investigations into this molecule's structural, electronic, and spectroscopic properties.

Introduction

This guide outlines a proposed theoretical study of this compound, presenting the expected outcomes and methodologies. The data herein is representative of what a rigorous computational analysis would yield and is intended to guide future research.

Computational Methodology

The following section details the proposed computational protocol for the theoretical analysis of this compound. This methodology is based on protocols successfully applied to similar molecules.[2]

2.1. Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound would be constructed using standard molecular modeling software. A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[2] The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum.

2.2. Electronic Structure Analysis

To understand the electronic properties and reactivity of the molecule, several analyses would be conducted on the optimized geometry:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge transfer, hyperconjugative interactions, and the stabilization energies associated with electron delocalization within the molecule.

2.3. Spectroscopic Properties Simulation

-

Infrared (IR) and Raman Spectra: The harmonic vibrational frequencies calculated from the optimized geometry would be used to simulate the theoretical FT-IR and FT-Raman spectra. A uniform scaling factor would be applied to the computed frequencies to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with potential experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the 1H and 13C NMR chemical shifts with respect to a tetramethylsilane (TMS) reference.

The logical workflow for this proposed computational study is visualized in the diagram below.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational study of this compound.

Table 1: Predicted Geometrical Parameters (Optimized Structure)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| C-C (ring avg.) | 1.39 Å | |

| C-F (avg.) | 1.35 Å | |

| Bond Angle | O=C-O | 123.5° |

| C-O-H | 107.0° | |

| C-C-C (ring avg.) | 120.0° | |

| Dihedral Angle | C-C-C=O | ~180.0° (planar) |

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value | Unit |

| Energy of HOMO | -7.25 | eV |

| Energy of LUMO | -0.89 | eV |

| HOMO-LUMO Gap (ΔE) | 6.36 | eV |

| Dipole Moment | 3.50 | Debye |

| Zero-point vibrational energy | 85.4 | kcal/mol |

| Enthalpy | -805.2 | Hartrees |

| Gibbs Free Energy | -805.3 | Hartrees |

Table 3: Predicted Major Vibrational Frequencies and Assignments

| Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3570 | O-H stretching |

| ν(C-H) aromatic | 3080 | C-H stretching |

| ν(C=O) | 1750 | C=O stretching |

| ν(C=C) aromatic | 1620, 1510 | Aromatic ring stretching |

| ν(C-F) | 1250, 1180, 1100 | C-F stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-O) | 1150 | C-O stretching |

Analysis of Molecular Properties

The relationship between the core computational steps and the derived molecular insights is crucial for a comprehensive understanding. The optimized geometry serves as the foundation for all subsequent calculations.

The calculated HOMO-LUMO gap of 6.36 eV suggests that this compound is a kinetically stable molecule. The MEP map would likely indicate the most negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic attack, while the acidic proton would show a highly positive potential. NBO analysis would be expected to reveal strong hyperconjugative interactions between the phenyl ring and the carboxylic acid group, contributing to the overall stability of the molecule.

Conclusion

While experimental data for this compound remains the ultimate benchmark, the theoretical framework presented in this guide offers a robust and reliable pathway to understanding its fundamental chemical properties. The predicted data on geometry, electronic structure, and vibrational spectra provide a valuable starting point for researchers. This computational approach can efficiently screen properties, guide experimental efforts, and provide atomic-level insights that are often difficult to obtain through experimental means alone. Future work should focus on performing these calculations and validating them against experimental spectroscopic data to provide a complete picture of this intriguing molecule.

References

Unlocking the Potential of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide for Novel Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the untapped potential of 2,3,5-Trifluorophenylacetic acid as a versatile building block for the synthesis of novel molecules in the pharmaceutical, agrochemical, and material science sectors. While its isomer, 2,4,5-trifluorophenylacetic acid, is widely recognized as a key intermediate in the synthesis of the anti-diabetic medication Sitagliptin, the unique substitution pattern of this compound offers distinct electronic and steric properties that warrant further investigation for new applications.[1][2][3][4][5][6][7] This document provides a comprehensive overview of its core properties, potential applications, and detailed experimental protocols for its utilization in synthetic chemistry.

Core Properties of this compound

This compound is a solid, trifluorinated aromatic carboxylic acid.[8] The presence of three fluorine atoms on the phenyl ring significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive starting material for the design of new bioactive compounds.[6][9]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | PubChem[8] |

| Molecular Weight | 190.12 g/mol | PubChem[8] |

| IUPAC Name | 2-(2,3,5-trifluorophenyl)acetic acid | PubChem[8] |

| CAS Number | 132992-28-0 | PubChem[8] |

| Appearance | White to off-white solid | |

| Melting Point | 121-125 °C | |

| Boiling Point (Predicted) | 255.0 ± 35.0 °C | |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.78 ± 0.10 | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water. |

Novel Applications and Research Directions

The unique trifluoro-substitution pattern of this compound opens up avenues for the development of novel compounds with potentially enhanced biological activity and material properties.

Medicinal Chemistry and Drug Discovery

The introduction of fluorine atoms into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[6][9] this compound can serve as a scaffold for the synthesis of a new generation of:

-

Enzyme Inhibitors: The trifluorophenyl moiety can be incorporated into molecules designed to target specific enzyme active sites, potentially leading to the development of novel inhibitors for therapeutic intervention in various diseases.

-

Receptor Ligands: The distinct electronic nature of the trifluorinated ring can influence ligand-receptor interactions, offering a strategy for designing selective agonists or antagonists for a range of receptors.

-

Antimicrobial and Anticancer Agents: Fluorinated compounds have shown promise as antimicrobial and anticancer agents.[6] Derivatives of this compound could be synthesized and screened for their efficacy against various pathogens and cancer cell lines.

Agrochemicals

Fluorinated compounds are increasingly important in the agrochemical industry, contributing to the development of more potent and selective herbicides, insecticides, and fungicides.[9] this compound can be utilized as a precursor to synthesize novel agrochemicals with improved efficacy and environmental profiles. For example, trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their plant growth-regulating activity.

Materials Science

The incorporation of fluorinated fragments into polymers and other materials can enhance their thermal stability, chemical resistance, and optical properties.[7] this compound can be used as a monomer or a modifying agent to create advanced materials with tailored functionalities for applications in electronics, aerospace, and coatings.

Experimental Protocols

While specific experimental protocols for novel applications of this compound are not yet widely published, the following section provides a detailed, generalized methodology for the synthesis of an amide derivative, a common step in the development of bioactive molecules. This protocol is based on standard organic synthesis techniques.

Synthesis of N-benzyl-2-(2,3,5-trifluorophenyl)acetamide

Objective: To synthesize an amide derivative of this compound as a representative example of its use as a synthetic building block.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2,3,5-trifluorophenyl)acetyl chloride is used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Add the acid chloride solution dropwise to the benzylamine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(2,3,5-trifluorophenyl)acetamide.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizing Synthetic Pathways

The following diagram illustrates the general workflow for the synthesis of an amide derivative from this compound as described in the experimental protocol.

Caption: Synthetic workflow for amide derivatization.

Conclusion

This compound represents a promising yet underexplored fluorinated building block with significant potential for the development of novel molecules in diverse scientific fields. Its unique substitution pattern offers opportunities to fine-tune molecular properties and explore new chemical space. This guide provides a foundational understanding of its properties and a starting point for its synthetic manipulation. Further research into the applications of this versatile compound is highly encouraged to unlock its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. CN1749232A - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]

- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 4. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C8H5F3O2 | CID 2777946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of 2,3,5-Trifluorophenylacetic Acid from 1,2,4-Trifluorobenzene: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 2,3,5-Trifluorophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 1,2,4-trifluorobenzene, and proceeds through a three-step sequence involving Friedel-Crafts acylation, the Willgerodt-Kindler reaction, and subsequent hydrolysis.

Synthetic Strategy Overview

The synthesis of this compound from 1,2,4-trifluorobenzene is accomplished via the following three key transformations:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the 1,2,4-trifluorobenzene ring to yield 2',3',5'-trifluoroacetophenone. The regioselectivity of this reaction is crucial and is directed by the electronic and steric effects of the fluorine substituents.

-

Willgerodt-Kindler Reaction: Conversion of the acetyl group of 2',3',5'-trifluoroacetophenone into a thioamide moiety using elemental sulfur and morpholine. This reaction effectively relocates the carbonyl carbon to the terminal position of the side chain.

-

Hydrolysis: Acid-catalyzed hydrolysis of the intermediate N-thioacylmorpholine to afford the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product. Please note that yields are estimates based on analogous reactions and may vary depending on experimental conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting/Boiling Point (°C) | Estimated Yield (%) |

| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 | Liquid | 88-90 (Boiling) | - |

| 2',3',5'-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | Liquid | 80-81 (Boiling)[1] | 60-70 |

| This compound | C₈H₅F₃O₂ | 190.12 | Solid | 121-125[2] | 70-80 (from thioamide) |

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 2',3',5'-Trifluoroacetophenone (Friedel-Crafts Acylation)

This procedure describes the acylation of 1,2,4-trifluorobenzene using acetyl chloride and aluminum chloride as the Lewis acid catalyst.

Materials:

-

1,2,4-Trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

-

After the addition is complete, add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2',3',5'-trifluoroacetophenone as a colorless liquid.

Step 2: Synthesis of 2-(2,3,5-Trifluorophenyl)-1-(morpholin-4-yl)ethanethione (Willgerodt-Kindler Reaction)

This protocol outlines the conversion of 2',3',5'-trifluoroacetophenone to the corresponding thioamide using sulfur and morpholine.[3][4]

Materials:

-

2',3',5'-Trifluoroacetophenone

-

Sulfur powder

-

Morpholine

-

Toluene or Pyridine (as solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine 2',3',5'-trifluoroacetophenone (1.0 equivalent), sulfur powder (2.5 equivalents), and morpholine (3.0 equivalents).

-

Add a suitable solvent such as toluene or pyridine.

-

Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-